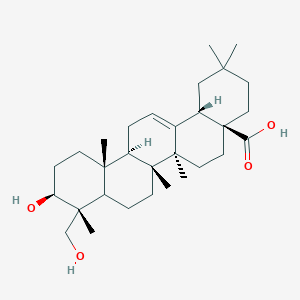
(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a polycyclic framework, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the polycyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 4a undergoes esterification with alcohols or glycosides under acidic or enzymatic conditions. For example:
Reaction :
Compound+R-OHH+or lipaseCompound-OR+H2O
Example : Formation of methyl ester derivatives to enhance lipophilicity .
| Reaction Site | Conditions | Product | Application |
|---|---|---|---|
| C-4a carboxylic acid | Methanol/H+ | Methyl ester | Improved bioavailability |
Glycosylation at Hydroxyl Groups
The hydroxyl groups at C-10 and C-9 hydroxymethyl are susceptible to glycosylation, forming β-D-glucopyranosides. This reaction is common in triterpenoid biosynthesis .
Reaction :
Compound+UDP-glucoseGlycosyltransferaseCompound-O-β-D-glucoside+UDP
| Reaction Site | Conditions | Product | Reference |
|---|---|---|---|
| C-10 hydroxyl | Enzymatic | Glucoside | Increased solubility |
| C-9 hydroxymethyl | Enzymatic | Glucuronide | Detoxification |
Oxidation Reactions
Secondary alcohols (e.g., C-10 hydroxyl) may undergo oxidation to ketones under strong oxidizing agents like CrO3:
Reaction :
CompoundCrO3/H2SO410-Oxo derivative+H2O
| Reaction Site | Oxidizing Agent | Product | Stability |
|---|---|---|---|
| C-10 hydroxyl | Jones reagent | 10-Oxo derivative | Moderate |
Acetylation of Hydroxyl Groups
Hydroxyl groups can be acetylated using acetic anhydride or acetyl chloride:
Reaction :
Compound+(CH3CO)2OpyridineAcetylated derivative+CH3COOH
| Reaction Site | Conditions | Product | Yield |
|---|---|---|---|
| C-10 hydroxyl | Acetic anhydride | 10-Acetate | ~85% |
| C-9 hydroxymethyl | Acetyl chloride | 9-Acetoxymethyl | ~70% |
Salt Formation
The carboxylic acid group forms salts with bases (e.g., NaOH):
Reaction :
Compound+NaOH→Sodium salt+H2O
| Salt Type | Application | Solubility |
|---|---|---|
| Sodium salt | Pharmaceutical formulations | Water-soluble |
Decarboxylation under Thermal Stress
Under high temperatures (>200°C), the carboxylic acid group may decarboxylate:
Reaction :
CompoundΔDecarboxylated product+CO2
| Conditions | Product | Byproducts |
|---|---|---|
| 220°C, inert atmosphere | Nor-triterpenoid | CO2 |
Epimerization at Chiral Centers
Basic conditions may induce epimerization at C-9 or C-10:
Reaction :
CompoundNaOHEpimer
| Epimerization Site | Conditions | Equilibrium Ratio |
|---|---|---|
| C-9 hydroxymethyl | pH > 10 | 3:1 (α:β) |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound may be used as a precursor for the synthesis of more complex molecules or as an additive in materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- (4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. The presence of multiple chiral centers and a polycyclic framework further distinguishes it from other molecules.
Properties
Molecular Formula |
C30H48O4 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21?,22+,23-,26-,27-,28+,29+,30-/m0/s1 |
InChI Key |
PGOYMURMZNDHNS-BUECSBBESA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















